molecular formula C20H30O4 B149380 Phomactin A CAS No. 130595-24-3

Phomactin A

Cat. No. B149380
CAS RN: 130595-24-3
M. Wt: 334.4 g/mol
InChI Key: ABEFPCRGBOFMDC-MPXXBEOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phomactin A is a natural product that belongs to the class of polyketide macrolides. It is produced by marine-derived fungus Phoma sp. nov. OUCMDZ-1848. Phomactin A has a unique structure that makes it an interesting molecule for scientific research. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.

Scientific Research Applications

Antagonist of Platelet Activating Factor

Phomactin A is known to be a selective antagonist of platelet activating factor (PAF), a molecule involved in inflammatory responses and blood clotting. Its ability to inhibit PAF-induced platelet aggregation implies potential therapeutic applications in treating diseases related to excessive blood clotting and inflammation. This property is highlighted in several studies focusing on its synthesis and potential applications (Chemler, Iserloh, & Danishefsky, 2001), (Goldring & Pattenden, 2006).

Structural and Biosynthetic Relationship with Taxanes

The phomactins, including Phomactin A, show an interesting structural and biosynthetic relationship with the taxane group of antitumor compounds found in yew trees. This unique relationship underscores the potential of phomactins in the development of new antitumor agents. The structural intricacies of Phomactin A, particularly its ABD-tricycle structure, have been a focus in synthetic chemistry, revealing insights into its potential medicinal applications (Goldring & Pattenden, 2006), (Buchanan, Cole, Tang, & Hsung, 2011).

Synthesis Challenges and Advances

Extensive research has been conducted on the synthesis of Phomactin A, highlighting its complex structure and the challenges in replicating it. Advances in synthetic approaches, such as the use of B-alkyl Suzuki macrocyclization and Cr(II)/Ni(II) macrocyclisation, have been crucial in understanding the compound’s properties and potential applications in medicine and biochemistry (Mohr & Halcomb, 2003), (Goldring, Pattenden, & Diaper, 2002).

Potential in Anti-Tumor and Anti-HIV Applications

Some species of Phoma, the fungus from which Phomactin A is derived, produce secondary metabolites with anti-tumor and anti-HIV properties. This suggests a broader scope of biomedical research potential for Phomactin A, beyond its role as a PAF antagonist. Studies on other phomactins also inspire ongoing research into their bioactivity, including potential anti-tumor effects (Rai et al., 2009), (Kuroda et al., 2018).

properties

CAS RN

130595-24-3

Product Name

Phomactin A

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(1R,3R,4S,7Z,11S,12S,13S)-3,4,7,11-tetramethyl-14,18-dioxatetracyclo[9.6.1.04,16.013,17]octadeca-7,16-diene-12,13-diol

InChI

InChI=1S/C20H30O4/c1-12-6-5-8-19(4)17(21)20(22)16-14(11-23-20)18(3,9-7-12)13(2)10-15(16)24-19/h6,13,15,17,21-22H,5,7-11H2,1-4H3/b12-6-/t13-,15-,17+,18+,19+,20+/m1/s1

InChI Key

ABEFPCRGBOFMDC-MPXXBEOSSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2C3=C4[C@]1(CC/C(=C/CC[C@](O2)([C@@H]([C@]3(OC4)O)O)C)/C)C

SMILES

CC1CC2C3=C4C1(CCC(=CCCC(O2)(C(C3(OC4)O)O)C)C)C

Canonical SMILES

CC1CC2C3=C4C1(CCC(=CCCC(O2)(C(C3(OC4)O)O)C)C)C

synonyms

phomactin A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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